![molecular formula C13H13NO2S B13110683 [1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of benzothienopyridines, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester typically involves multi-step processes. One common method involves the cyclization of 2-(benzo[b]thien-3-yl)ethylamines using the Pictet-Spengler reaction . This reaction is carried out in the presence of aromatic or heteroaromatic aldehydes and triisopropylchlorosilane, which facilitates the cyclization process .
Another method involves the use of domino reactions, where multiple sequential reactions occur without isolating intermediate products. This method uses 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones as starting materials, which undergo cyclization in polyphosphoric acid at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反応の分析
Types of Reactions
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer properties.
Medicine: Due to its biological activities, it is a potential candidate for developing new therapeutic agents.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its inhibition of the CYP17 enzyme, which plays a role in androgen biosynthesis. By inhibiting this enzyme, the compound can reduce the production of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .
類似化合物との比較
Similar Compounds
- 1Benzothieno[2,3-c]pyridine : This compound shares a similar core structure but lacks the carboxylic acid and methyl ester groups.
- 1Benzothieno[2,3-c]pyridine-3-carboxylicacid : Similar to the target compound but without the tetrahydro and methyl ester modifications.
- 1Benzothieno[2,3-c]pyridine-3-carboxamide : This compound has a carboxamide group instead of a carboxylic acid ester.
Uniqueness
The uniqueness of 1Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester lies in its specific structural modifications, which confer distinct biological activities and chemical reactivity. These modifications enhance its potential as a therapeutic agent and a versatile building block in organic synthesis .
特性
分子式 |
C13H13NO2S |
|---|---|
分子量 |
247.31 g/mol |
IUPAC名 |
methyl 1,2,3,4-tetrahydro-[1]benzothiolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H13NO2S/c1-16-13(15)10-6-9-8-4-2-3-5-11(8)17-12(9)7-14-10/h2-5,10,14H,6-7H2,1H3 |
InChIキー |
COYORHWTDFMXBF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC2=C(CN1)SC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


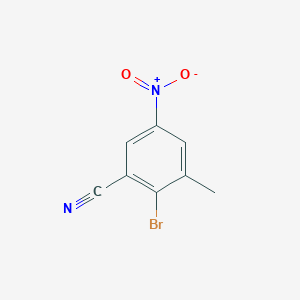
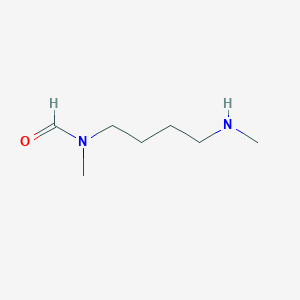
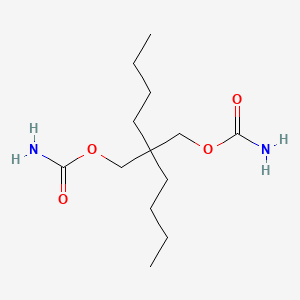

![2,3-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13110635.png)

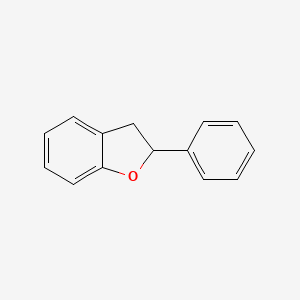
![5-(4-Fluorophenyl)-7-[(pyridin-4-yl)oxy][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13110655.png)


![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
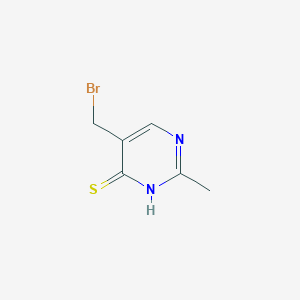
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
